molecular formula C12H10O5 B1284208 Ascochin CAS No. 935699-58-4

Ascochin

Cat. No. B1284208
M. Wt: 234.2 g/mol
InChI Key: XLKIJHXPWYIGIM-RXMQYKEDSA-N
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Description

Ascochin, identified as (4S)-(+)-ascochin, is a biologically active metabolite isolated from cultures of the endophytic fungus Ascochyta sp. This compound has an unusual substitution pattern and is a derivative of isocoumarin. Its absolute configuration was confirmed through X-ray diffraction and further supported by solid-state TDDFT CD methodology, which uses X-ray coordinates for calculation. Ascochin was also converted into a dihydroisocoumarin derivative through catalytic hydrogenation, allowing for the study of the correlation between absolute configuration and the Cotton effect in n-π* transitions .

Synthesis Analysis

The synthesis of ascochin involves the natural biosynthetic pathways of the endophytic fungus Ascochyta sp. The fungus produces ascochin as a secondary metabolite, which was isolated and characterized. The absolute configuration of ascochin was determined using a novel solid-state TDDFT CD methodology, which is significant as it provides a reliable way to assign the stereochemistry of complex molecules .

Molecular Structure Analysis

The molecular structure of ascochin, characterized as (4S)-(+)-ascochin, was elucidated using X-ray diffraction, which provided detailed information about its three-dimensional arrangement. The compound's unusual substitution pattern is noteworthy and contributes to its biological activity. The structure was further analyzed using TDDFT calculations to understand the electronic transitions responsible for its optical activity .

Chemical Reactions Analysis

Ascochin can undergo catalytic hydrogenation to be converted into its dihydroisocoumarin derivative. This reaction not only demonstrates the chemical reactivity of ascochin but also provides a derivative that can be used to study the relationship between molecular structure and optical activity. The TDDFT calculated CD spectra were instrumental in these studies, as they helped to establish a correlation between the absolute configuration of ascochin and its Cotton effect .

Physical and Chemical Properties Analysis

The physical and chemical properties of ascochin are closely related to its molecular structure and stereochemistry. The optical activity of ascochin, as evidenced by its CD spectra, is a key physical property that has been thoroughly analyzed. The compound's biological activity, particularly its herbicidal properties, is a significant chemical property. Ascochin does not exhibit antibacterial, antifungal, or zootoxic activities, which suggests a selective mode of action as a herbicide .

Scientific Research Applications

Ascochin is a bioactive compound with the molecular weight of 234.21 . It’s an isocoumarin derivative and has an unusual substitution pattern .

  • Scientific Field: Microbiology and Biochemistry
    • Application Summary : Ascochin is produced by the endophytic fungus Ascochyta sp., which is isolated from the plant Meliotus dentatus . It’s part of a set of promising bioactive compounds produced after large scale fermentation, working up, and purification using a series of chromatographic techniques .
    • Methods of Application : The production of Ascochin involves the large scale fermentation of the endophytic fungi Aspergillus fumigatus sp. isolate R7 . The compound is then isolated and purified using a series of chromatographic techniques .
    • Results or Outcomes : The research led to the production of a set of promising bioactive compounds, including Ascochin . The absolute configuration of Ascochin was confirmed by X-ray diffraction .

properties

IUPAC Name

(4S)-6,8-dihydroxy-4-methyl-3-methylidene-1-oxo-4H-isochromene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-5-6(2)17-12(16)11-9(15)3-8(14)7(4-13)10(5)11/h3-5,14-15H,2H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKIJHXPWYIGIM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=C)OC(=O)C2=C(C=C(C(=C12)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Ascochin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
K Krohn, I Kock, B Elsässer, U Flörke, B Schulz… - 2007 - Wiley Online Library
… Supported by the HMBC (Figure 1) and COSY spectra, structure 1a could be assigned to a compound (Scheme 1) that was named ascochin after the producing fungus. Finally, the …
P Huang, C Li, AM Sarotti, J Turkson, S Cao - Tetrahedron Letters, 2017 - Elsevier
… Moreover, to further validate the level of theory employed in this work, we computed the NMR shifts of a related natural product (ascochin, 3) and obtained good reproducibility both for 1 …
Number of citations: 23 www.sciencedirect.com
Z Mao, M Xue, G Gu, W Wang, D Li, D Lai, L Zhou - RSC advances, 2020 - pubs.rsc.org
… coupling constant (J = 2.7 Hz) between H-3 and H-4 was similar to that of tetrahydroascochin (2.5 Hz), a 3,4-cis-dimethyl dihydroisocoumarin that was prepared from (4S)-(+)-ascochin …
Number of citations: 9 pubs.rsc.org
H Hussain, N Akhtar, S Draeger, B Schulz, G Pescitelli… - 2009 - Wiley Online Library
… For example, (3S,4S)-dihydroascochin (12) (Figure 2), recently prepared by reduction of the natural product ascochin, had a positive n-π* CE at 267 nm, which derives from P helicity of …
B Elsässer - 2004 - researchgate.net
The unambiguous knowledge of the stereo structure of biologically active synthetic and natural products is an important prerequisite for structure-activity relationship (SAR) investigation…
Number of citations: 4 www.researchgate.net
V Son, F Penagos-Tabares, M Hollmann… - Journal of Equine …, 2023 - Elsevier
Pastures are used for grazing and the production of conserved roughage in horses. Yet, the nutritional profile of the forage varies from spring to late summer, affecting equine nutrient …
Number of citations: 4 www.sciencedirect.com
G Pescitelli, T Kurtan, K Krohn - … spectroscopy: applications in …, 2012 - Wiley Online Library
Natural products represent a rich source of therapeutically useful compounds. About 70% of the drugs marketed in the 1982–2007 period was more or less directly derived from natural …
Number of citations: 24 onlinelibrary.wiley.com
A Braca, A Bader, N De Tommasi - Studies in Natural Products Chemistry, 2012 - Elsevier
Isocoumarins are secondary metabolites of diversified distribution from plant to fungi and animal kingdom, showing interesting biological activities. Their analogues, 3,4-…
Number of citations: 16 www.sciencedirect.com
J Autschbach - Comprehensive Chiroptical Spectroscopy, 2012 - Wiley Online Library
The electronic and vibrational chiroptical properties of molecules and molecular aggregates are of fundamental and of applied interest in chemistry, biochemistry, physics, and other …
Number of citations: 47 onlinelibrary.wiley.com
T Kurtan, S Antus, G Pescitelli - … spectroscopy: applications in …, 2012 - Wiley Online Library
The benzene chromophore is a common structural feature in numerous optically active synthetic and natural products, and hence Cotton effects (CEs) of the characteristic π–π* electric …
Number of citations: 39 onlinelibrary.wiley.com

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